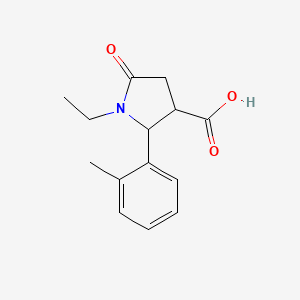![molecular formula C20H17N3O3 B2793017 (E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one CAS No. 1164473-67-9](/img/structure/B2793017.png)
(E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one, also known as 4-MPA, is a small molecule that has been used in scientific research for its biochemical and physiological effects. 4-MPA is a derivative of the amino acid phenylalanine and is a synthetic compound that has been used in a variety of laboratory experiments. 4-MPA has been studied for its ability to interact with various biochemical pathways and its potential to be used in various medical applications.
科学的研究の応用
(E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one has been used in a variety of scientific research applications. It has been used as a tool to study the biochemical pathways involved in various diseases, such as cancer and Alzheimer’s disease. This compound has also been used to study the effects of drugs on the biochemical pathways of the body, such as the effects of psychotropic drugs on serotonin and dopamine pathways. Additionally, this compound has been used to study the effects of environmental toxins on the biochemical pathways of the body.
作用機序
The mechanism of action of (E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one is not yet fully understood. It is known, however, that this compound interacts with various biochemical pathways in the body. It has been shown to interact with the serotonin and dopamine pathways, as well as the pathways involved in cancer and Alzheimer’s disease. This compound is also known to interact with various enzymes and receptors in the body, such as the enzyme monoamine oxidase and the serotonin receptor 5-HT2A.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can have a positive effect on mood and behavior. It has also been shown to increase dopamine levels, which can improve cognitive function and alertness. This compound has also been shown to have anti-inflammatory and antioxidant effects, which can help protect the body from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of using (E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one in laboratory experiments is its ability to interact with various biochemical pathways in the body. This makes it a useful tool for studying the effects of drugs and environmental toxins on the body. Additionally, this compound is relatively safe and has few side effects. The main limitation of this compound is that its effects are not fully understood, so further research is needed to understand its exact mechanism of action.
将来の方向性
There are a number of potential future directions for (E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one research. One potential direction is to further study its effects on the biochemical pathways involved in cancer and Alzheimer’s disease. Additionally, further research could be done to study the effects of this compound on the serotonin and dopamine pathways. Additionally, further research could be done to study the effects of this compound on the body’s immune system, as well as its potential use as a drug for the treatment of various diseases. Finally, further research could be done to study the effects of this compound on the body’s metabolism, as well as its potential use as a dietary supplement.
合成法
(E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one can be synthesized in a variety of ways. One of the most common methods is the reaction of 4-methoxyaniline with 2-pyrimidinyloxybenzaldehyde in the presence of a base and a catalyst. This reaction produces this compound in a yield of up to 75%. Other methods of synthesis include the reaction of 4-methoxyaniline with 2-pyrimidinyloxybenzaldehyde in the presence of a base and a catalyst, or the reaction of 4-methoxyaniline with 2-pyrimidinyloxybenzaldehyde in the presence of a base and a catalyst.
特性
IUPAC Name |
(E)-3-(4-methoxyanilino)-1-(4-pyrimidin-2-yloxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-25-17-9-5-16(6-10-17)21-14-11-19(24)15-3-7-18(8-4-15)26-20-22-12-2-13-23-20/h2-14,21H,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFGKNVXDPCMHO-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclohexyl-N-[1-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B2792935.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2792937.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2792938.png)

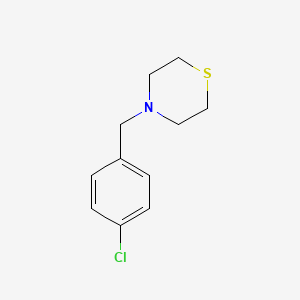

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2792944.png)
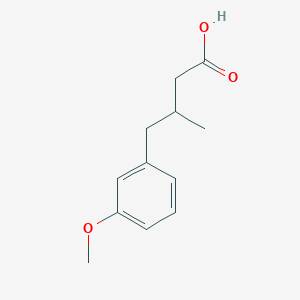
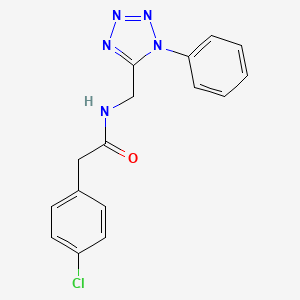
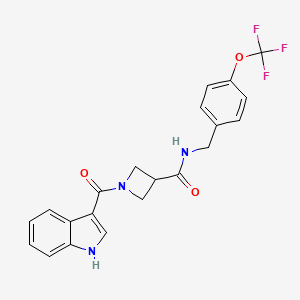
![2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B2792949.png)


